molecular formula C9H15ClO B8654305 1-(2-Chlorocyclohexyl)propan-1-one CAS No. 88069-91-4

1-(2-Chlorocyclohexyl)propan-1-one

Cat. No.: B8654305
CAS No.: 88069-91-4
M. Wt: 174.67 g/mol
InChI Key: RCMUSDTWHKDDMC-UHFFFAOYSA-N
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Description

1-(2-Chlorocyclohexyl)propan-1-one is a ketone derivative featuring a cyclohexane ring substituted with a chlorine atom at the 2-position and a propan-1-one group at the 1-position. The chlorine substituent on the cyclohexane ring likely influences its reactivity, solubility, and biological activity compared to other substituted propanones.

Properties

CAS No.

88069-91-4

Molecular Formula

C9H15ClO

Molecular Weight

174.67 g/mol

IUPAC Name

1-(2-chlorocyclohexyl)propan-1-one

InChI

InChI=1S/C9H15ClO/c1-2-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6H2,1H3

InChI Key

RCMUSDTWHKDDMC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCCC1Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the propan-1-one core but differ in substituents, providing a basis for comparison:

Compound Name Substituent/Backbone Molecular Formula Key Properties/Findings Reference
4-Fluoromethcathinone (4-FMC) 4-Fluorophenyl, methylamino C₁₀H₁₂FNO Water-soluble HCl salt; CNS activity
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one 4-Chlorophenyl, cyclopropyl C₁₂H₁₃ClO Structural analog for halogen-substituted aryl ketones
1-(1-Cyclohexenyl)-2-methylpropan-1-one Cyclohexenyl, methyl C₁₀H₁₆O Molar mass 152.23 g/mol; unsaturated ring
1-(2-Hydroxy-4,5-dimethoxyphenyl)propan-1-one Hydroxy-dimethoxyphenyl C₁₁H₁₄O₄ Polar substituents enhance solubility
Key Observations:
  • Halogen vs. Hydroxyl Groups : Chlorine/fluorine substituents (e.g., 4-FMC , 4-chlorophenyl ) increase lipophilicity compared to polar groups like hydroxyl ( ). This affects bioavailability and metabolic stability.
  • Cyclohexyl vs. Aryl Backbones : Cyclohexyl derivatives (e.g., 1-(1-cyclohexenyl)-2-methylpropan-1-one ) may exhibit conformational flexibility, whereas rigid aryl backbones (e.g., 4-FMC) favor planar interactions with biological targets.
  • Substituent Position : The 2-chloro position on cyclohexane in the target compound may sterically hinder reactions compared to para-substituted aryl analogs.

Physicochemical Properties

  • Solubility : Chlorinated cyclohexyl derivatives are likely less water-soluble than hydroxylated analogs ( ).
  • Stability : The chlorine atom may increase stability against oxidation compared to unsaturated backbones (e.g., cyclohexenyl in ).

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